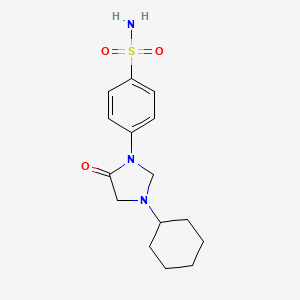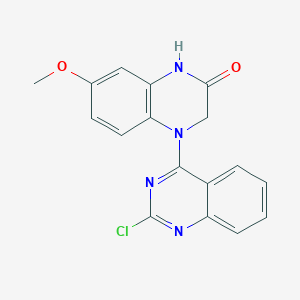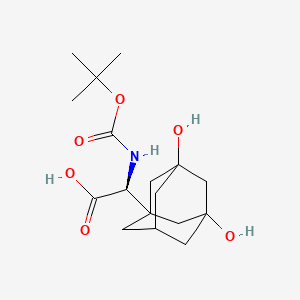
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The adamantane moiety provides structural rigidity and unique steric properties, making this compound an interesting subject for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid typically involves multiple steps. One common approach is to start with the adamantane core, which is functionalized to introduce hydroxyl groups at the 3 and 5 positions. This can be achieved through various oxidation reactions. The next step involves the introduction of the Boc-protected amino group, which can be done using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. Finally, the acetic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the free amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate or a drug delivery agent.
Industry: Utilized in the development of new materials with unique properties due to the adamantane core.
作用機序
The mechanism of action of (2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The adamantane core provides structural stability and can enhance the compound’s binding affinity to its molecular targets.
類似化合物との比較
Similar Compounds
Allylamine: An unsaturated amine with applications in polymer chemistry and pharmaceuticals.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization reactions.
tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.
Uniqueness
(2S)-2-((tert-Butoxycarbonyl)amino)-2-(3,5-dihydroxyadamantan-1-yl)acetic acid is unique due to its combination of a Boc-protected amino group and an adamantane core. This combination provides both reactivity and structural rigidity, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C17H27NO6 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
(2S)-2-(3,5-dihydroxy-1-adamantyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C17H27NO6/c1-14(2,3)24-13(21)18-11(12(19)20)15-4-10-5-16(22,7-15)9-17(23,6-10)8-15/h10-11,22-23H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11-,15?,16?,17?/m1/s1 |
InChIキー |
ZNYYESJIBYSDAL-RVWCEBKHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(1S,4S)-tert-Butyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15220249.png)
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
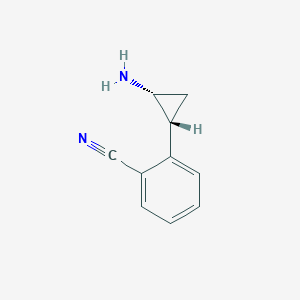
![Bicyclo[1.1.1]pentan-2-one](/img/structure/B15220265.png)
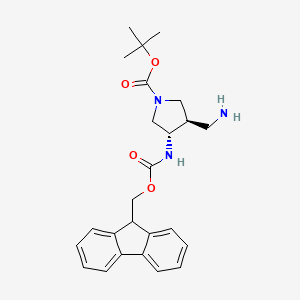
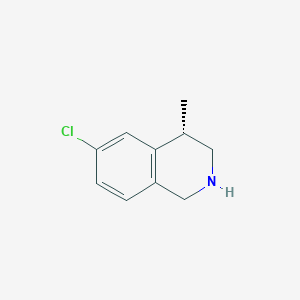
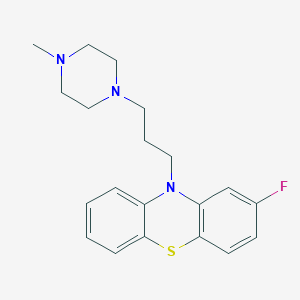
![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)
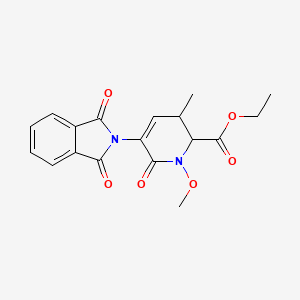
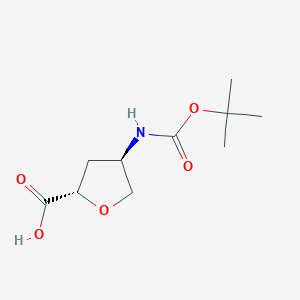
![6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220307.png)

